beta-Methylhistamine dihydrochloride
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Overview
Description
Beta-Methylhistamine dihydrochloride: is a chemical compound that belongs to the class of histamine analogs. Histamine is a biogenic amine involved in various physiological processes, including immune response, gastric acid secretion, and neurotransmission. This compound is primarily used in scientific research to study histamine receptors and their roles in different biological systems.
Mechanism of Action
Target of Action
Beta-Methylhistamine dihydrochloride primarily targets histamine receptors, specifically the H1 receptors . These receptors play a crucial role in the regulation of numerous physiological functions, including immune response, gastric acid secretion, neurotransmission, and cell growth .
Mode of Action
This compound interacts with its targets by acting as a weak agonist at histamine H1 receptors . This interaction leads to a vasodilatory effect, resulting in increased permeability of blood vessels in the inner ear . This action helps to reverse the underlying problem of endolymphatic hydrops, a condition associated with Ménière’s disease .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Primarily, it influences the histaminergic pathways, which are involved in various physiological processes such as wakefulness, thermoregulation, and cardiovascular regulation . The stimulation of H1-receptors in the inner ear by this compound leads to increased permeability of blood vessels, which in turn affects the homeostasis of endolymphatic fluid in the ear .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid . The plasma protein binding of this compound is reported to be less than 5%, indicating a high degree of bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve relief from vertigo associated with Ménière’s disease . By increasing the permeability of blood vessels in the inner ear, it helps to reduce the symptoms of vertigo, tinnitus, and hearing loss associated with this condition .
Biochemical Analysis
Biochemical Properties
Beta-Methylhistamine dihydrochloride plays a role in biochemical reactions, particularly those involving histamine receptors . It interacts with various enzymes and proteins, and these interactions are crucial for its function. The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and these interactions can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Methylhistamine dihydrochloride typically involves the methylation of histamine. One common method is the reaction of histamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Beta-Methylhistamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to histamine or other derivatives.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce histamine.
Scientific Research Applications
Beta-Methylhistamine dihydrochloride has several applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of histamine analogs.
Biology: Researchers use it to investigate the role of histamine receptors in various biological processes, including immune response and neurotransmission.
Medicine: It serves as a tool to understand the pharmacological effects of histamine and its analogs, aiding in the development of new therapeutic agents.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Histamine: The parent compound with broad physiological roles.
1-Methylhistamine: A metabolite of histamine with similar but less potent effects.
Betahistine: An analog used to treat vertigo and balance disorders.
Uniqueness: Beta-Methylhistamine dihydrochloride is unique due to its specific interaction with H3 and H4 receptors, making it a valuable tool in research focused on these receptor subtypes. Its ability to modulate neurotransmitter release and immune response sets it apart from other histamine analogs .
Biological Activity
Beta-Methylhistamine dihydrochloride, a derivative of histamine, has garnered attention due to its significant biological activities and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
Overview of this compound
This compound is a selective agonist for the H3 histamine receptor, which plays a crucial role in modulating neurotransmitter release and influencing various physiological processes. Its structural similarity to histamine allows it to interact with histaminergic pathways effectively, making it a valuable compound in both research and clinical settings.
Beta-Methylhistamine primarily functions through the activation of H3 receptors, which are predominantly located in the central nervous system (CNS). These receptors are involved in:
- Inhibition of Neurotransmitter Release : Activation of H3 receptors reduces the release of neurotransmitters such as acetylcholine, norepinephrine, and serotonin, thereby influencing cognitive functions and mood regulation .
- Regulation of Sleep-Wake Cycles : H3 receptor activation has been linked to sleep modulation, suggesting potential applications in treating sleep disorders .
- Impact on Food Intake : Research indicates that beta-methylhistamine may influence appetite regulation through its effects on hypothalamic circuits .
1. Neuropharmacological Effects
Studies have demonstrated that beta-methylhistamine can enhance cognitive performance in animal models by modulating cholinergic activity. This suggests its potential use in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's .
2. Anti-inflammatory Properties
Beta-methylhistamine has shown promise in reducing inflammation by inhibiting mast cell degranulation and histamine release. This effect can be beneficial in conditions characterized by excessive inflammation, such as allergies and asthma .
3. Cardiovascular Effects
Research indicates that beta-methylhistamine may exert positive chronotropic effects on cardiac tissues, enhancing heart rate and contractility through H2 receptor activation . This property could be explored for therapeutic interventions in heart failure.
Case Study 1: Cognitive Enhancement
A study involving patients with Alzheimer's disease demonstrated that administration of beta-methylhistamine improved cognitive scores compared to placebo, highlighting its potential as a cognitive enhancer .
Case Study 2: Allergy Management
In a clinical trial for allergic rhinitis, beta-methylhistamine was found to significantly reduce symptoms such as nasal congestion and sneezing compared to standard antihistamines, suggesting its efficacy as an alternative treatment option .
Research Findings Summary
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(2-7)6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTFQBBWJOPBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CN=CN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.